10-Undecynoyl-OSu

説明

10-Undecynoyl-OSu is a click chemistry reagent . It is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry .

Molecular Structure Analysis

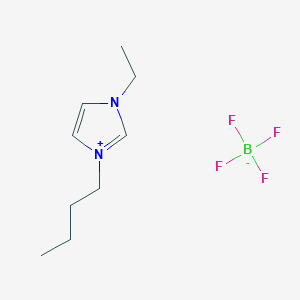

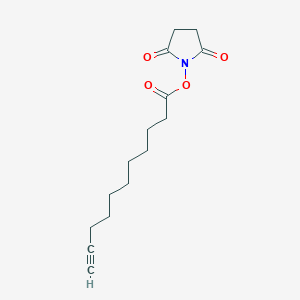

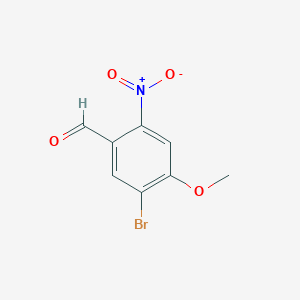

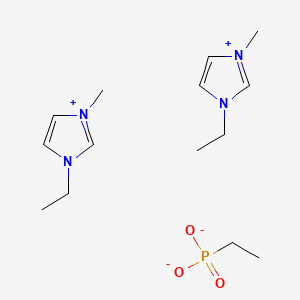

The molecular formula of 10-Undecynoyl-OSu is C15H21NO4 . Its molecular weight is 279.33 g/mol .

Chemical Reactions Analysis

10-Undecynoyl-OSu is used as a hydrophobic bioconjugation linker that can be further modified at the alkyne using Click-chemistry . This suggests that it can participate in chemical reactions involving the alkyne group.

Physical And Chemical Properties Analysis

10-Undecynoyl-OSu is a white to off-white powder with a melting point of 67-77°C. It is soluble in organic solvents like DMF, DMSO, and THF, but insoluble in water. Its molecular formula is C15H21NO4, and its molecular weight is 279.33 g/mol . It has a pKa of 8.13.

科学的研究の応用

Hydrophobic Bioconjugation Linker

10-Undecynoyl-OSu is used as a hydrophobic bioconjugation linker . This means it can be used to connect two biomolecules together in a way that is resistant to water, which can be useful in various biochemical and biomedical applications.

Click Chemistry Reagent

This compound is also used as a click chemistry reagent . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean and reliable nature of its reactions. This makes 10-Undecynoyl-OSu a valuable tool in the synthesis of complex molecules.

Protein Modification

10-Undecynoyl-OSu is used in protein modification . It reacts with lysine or N-terminal amino groups, which are common in proteins. This allows for the modification of proteins for various research purposes, such as studying protein function or creating new bioactive compounds.

Cross-linking Agent

This compound is used as a cross-linking agent in the synthesis of surfaces and polymers. Cross-linking agents help to form bridges between polymer chains, which can enhance the properties of the resulting material, such as its strength, stability, and resistance to solvents.

Nonribosomal Peptide Synthetases (NRPSs)

10-Undecynoyl-OSu has been used in the study of nonribosomal peptide synthetases (NRPSs) . NRPSs are megaenzymes that synthesize nonribosomal peptides, which are a valuable source of clinical therapeutics. The modularity of NRPSs is appealing from an engineering perspective, and 10-Undecynoyl-OSu can be used to incorporate unnatural building blocks with unique properties into these peptides.

Fluorescent Detection of Protein Fatty-Acylation

10-Undecynoyl-OSu has been used in the fluorescent detection of protein fatty-acylation . This is a type of post-translational modification where a fatty acid is covalently attached to a protein. Detecting this modification can provide valuable insights into protein function and regulation.

作用機序

Target of Action

10-Undecynoyl-OSu is a click chemistry reagent . It is primarily used as a hydrophobic bioconjugation linker . The primary targets of this compound are molecules that can be modified using click chemistry, particularly those containing alkyne groups .

Mode of Action

The compound interacts with its targets through a process known as click chemistry . This is a type of chemical reaction designed to generate substances quickly and reliably by joining small units together. Specifically, 10-Undecynoyl-OSu can be further modified at the alkyne using Click-chemistry .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) undec-10-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-2-3-4-5-6-7-8-9-10-15(19)20-16-13(17)11-12-14(16)18/h1H,3-12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOUPBMTHXHXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCCCC(=O)ON1C(=O)CCC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

10-Undecynoyl-OSu | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)